molecular formula C9H12N2OS B4276519 1-Ethyl-3-(3-hydroxyphenyl)thiourea

1-Ethyl-3-(3-hydroxyphenyl)thiourea

Cat. No.: B4276519
M. Wt: 196.27 g/mol
InChI Key: DITIEQPMVJRKFI-UHFFFAOYSA-N
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Description

N-ethyl-N’-(3-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2OS It is a derivative of thiourea, where one of the nitrogen atoms is substituted with an ethyl group and the other with a 3-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(3-hydroxyphenyl)thiourea can be achieved through several methods. One common approach involves the reaction of ethylamine with 3-hydroxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Another method involves the condensation of ethylamine with 3-hydroxyphenyl isothiocyanate in the presence of a base such as triethylamine. This reaction can be carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-ethyl-N’-(3-hydroxyphenyl)thiourea may involve large-scale synthesis using similar methods as described above. The choice of solvent, temperature, and purification techniques may vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(3-hydroxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-ethyl-N’-(3-hydroxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Research has explored its potential as an anticancer agent and its role in inhibiting certain enzymes.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N’-(3-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Similar structure but with a phenyl group instead of a 3-hydroxyphenyl group.

    N,N’-diphenylthiourea: Contains two phenyl groups instead of an ethyl and a 3-hydroxyphenyl group.

    N-(2-hydroxyphenyl)thiourea: Similar structure but with a 2-hydroxyphenyl group instead of a 3-hydroxyphenyl group.

Uniqueness

N-ethyl-N’-(3-hydroxyphenyl)thiourea is unique due to the presence of both an ethyl group and a 3-hydroxyphenyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-(3-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIEQPMVJRKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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